molecular formula C24H15N3O3S2 B2648661 N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 398999-34-3

N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2648661
CAS No.: 398999-34-3
M. Wt: 457.52
InChI Key: WRRWFELGOZWPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule integrating three pharmacophoric motifs:

  • Benzothiazole: A heterocyclic scaffold known for antimicrobial, anticancer, and enzyme inhibitory properties.
  • Carbamothioyl (thiourea): A functional group enhancing hydrogen-bonding interactions and metal coordination, often linked to tyrosinase inhibition.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3S2/c28-21(17-13-14-6-1-3-10-19(14)30-23(17)29)27-24(31)25-16-8-5-7-15(12-16)22-26-18-9-2-4-11-20(18)32-22/h1-13H,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRWFELGOZWPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with phenyl isothiocyanate: The benzo[d]thiazole derivative is then reacted with phenyl isothiocyanate to form the corresponding thiourea.

    Chromene ring formation: The thiourea intermediate is further reacted with a chromene derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit promising anticancer activity. For instance, N-((4-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-3-methoxy-2-naphthamide was synthesized and evaluated for its ability to inhibit Claudin-1, a protein implicated in cancer metastasis . Such compounds are being explored as potential therapeutic agents against various cancers.

Acetylcholinesterase Inhibition

Compounds with a coumarin core, including derivatives of N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide, have shown significant acetylcholinesterase inhibitory activity. This has implications for treating neurodegenerative diseases such as Alzheimer’s disease. A study demonstrated that certain synthesized compounds exhibited IC50 values as low as 2.7 µM against acetylcholinesterase, indicating strong potential for therapeutic applications in cognitive disorders .

Antimicrobial Activity

The incorporation of thiazole and chromene structures in compounds has been linked to antibacterial properties. A library of 4-substituted thiazoles was prepared, showing convincing antibacterial effects, which suggests that similar derivatives might also possess antimicrobial capabilities .

Structural Characterization

Coordination Chemistry

The compound has been explored for its ability to form complexes with metal ions such as Fe(III), Co(II), and Cr(III). These complexes have demonstrated unique structural properties and biological activities, suggesting potential applications in catalysis and materials science . The coordination behavior may enhance the stability and reactivity of the metal complexes compared to their free ligand forms.

Mechanism of Action

The mechanism of action of N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. This modulation can lead to the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Key Observations:
  • Synthesis Efficiency : Carbamothioyl derivatives (e.g., BT6, BT7) exhibit higher yields (72–77%) compared to acrylamide analogs (e.g., 9b: 16%), likely due to optimized reaction conditions for thiourea formation .
  • Structural Complexity : Triazole-linked benzothiazoles () require multi-step synthesis but offer modularity for targeting specific enzymes or receptors .
  • Thermal Stability : Carbamothioyl derivatives (BT6, BT7) show melting points >190°C, indicating robust crystalline structures .

Functional Group Impact on Bioactivity

Key Observations:
  • Carbamothioyl Group : BT6 and BT7 demonstrate tyrosinase inhibition, suggesting the thiourea moiety enhances metal-binding interactions critical for enzyme activity .
  • Coumarin Integration : The target compound’s coumarin group may confer fluorescence (as seen in ESIPT probes like 3-BTHPB ) and improve binding to hydrophobic enzyme pockets.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carbamothioyl derivatives (BT6, BT7) with aliphatic chains (hexanamide, pivalamide) likely exhibit moderate lipophilicity, whereas the target compound’s coumarin moiety may increase polarity .
  • Fluorescence : Coumarin derivatives (e.g., 3-BTHPB ) are ESIPT-active, suggesting the target compound could serve as a fluorescent probe in aqueous environments.

Biological Activity

N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, along with relevant case studies and research findings.

Synthesis and Characterization

The synthesis of N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of benzo[d]thiazole derivatives with chromene-based carboxamides. Various methods have been employed, including:

  • Heterocyclization : This method utilizes α-bromoacetone in the presence of triethylamine to facilitate cyclization reactions, leading to the formation of thiazole and chromene structures .
  • Nucleophilic Substitution : The introduction of carbamothioyl groups is achieved through nucleophilic attack on isothiocyanates or thioureas, enhancing the compound's biological activity .

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Antimicrobial Properties

Research indicates that derivatives of N-((benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene have demonstrated significant antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : Compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Fungal Infections : Some derivatives show broad-spectrum antifungal activity against drug-resistant strains of Candida, suggesting potential as therapeutic agents in treating fungal infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that N-(benzo[d]thiazol-2-yl)carbamothioyl derivatives inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell metabolism, such as dihydroorotase, thereby disrupting tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds with the benzo[d]thiazole moiety exhibited enhanced antibacterial properties compared to their non-thiazole counterparts. The study highlighted a specific derivative that showed a minimum inhibitory concentration (MIC) value significantly lower than standard antibiotics used against MRSA .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides, researchers found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analysis showing increased rates of early and late apoptosis in treated cells compared to controls .

Q & A

Q. What are the optimal synthetic routes for N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole ring via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Coupling the benzothiazole-phenyl intermediate with the chromene-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3 : Microwave-assisted synthesis can reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve yields (~15–20% increase) compared to traditional reflux methods .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures enhances purity (>95% by HPLC) .

Q. How can structural characterization of this compound be systematically validated?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of key groups (e.g., chromene carbonyl at ~165 ppm, benzothiazole protons at 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ calculated for C22_{22}H16_{16}N3_3O3_3S2_2: 442.06) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carbamothioyl and chromene groups) .

Q. What preliminary biological assays are recommended to screen for activity?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .
  • Antimicrobial screening : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina; focus on interactions between the benzothiazole moiety and hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) to assess binding free energies (ΔG) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends to guide structural optimization .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC50_{50} values against EGFR (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (e.g., ATP concentration, incubation time).
  • Method : Replicate assays under standardized protocols (e.g., 10 μM ATP, 72-hour incubation) .
  • Statistical validation : Use ANOVA to compare results across labs, ensuring p<0.05p < 0.05 significance .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Solubility enhancement : Co-crystallization with succinic acid or PEG-based formulations increases aqueous solubility (>2 mg/mL) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the chromene ring) and modify with deuterium or fluorine substitutions .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fuf_u); aim for fu>5%f_u > 5\% to ensure tissue penetration .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications :
    • Replace benzothiazole with imidazothiazole to assess impact on kinase selectivity .
    • Introduce methyl/fluoro groups on the phenyl ring to modulate lipophilicity (clogP 2.8 → 3.5) .
  • Biological testing : Prioritize derivatives with >50% inhibition at 10 μM in primary screens before advancing to dose-response assays .
  • Data analysis : Use PCA (principal component analysis) to cluster compounds by activity and physicochemical properties .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Issue : Carbamothioyl group instability under basic conditions leads to hydrolysis.
  • Solution : Use Schlenk techniques for moisture-sensitive reactions and replace DMF with anhydrous DCM .
  • Catalyst optimization : Switch from DMAP to 4-pyrrolidinopyridine for milder conditions, improving yields from 40% to 65% .

Q. What analytical techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to EGFR by measuring protein melting shifts (ΔTm_m > 2°C) .
  • Western blotting : Quantify downstream phosphorylation (e.g., ERK1/2) after treatment to verify pathway inhibition .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

  • Case Example : Strong in vitro cytotoxicity (IC50_{50} 1 μM) but poor tumor growth inhibition in xenografts.
  • Investigation : Measure plasma/tumor concentrations via LC-MS to assess bioavailability. If low, reformulate with liposomal carriers .
  • Toxicology : Perform histopathology on liver/kidney tissues to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.